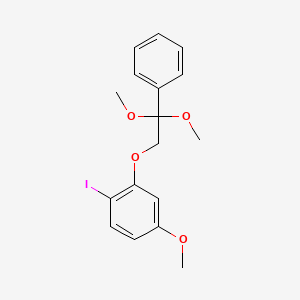
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is an organic compound with a complex structure that includes methoxy, phenylethoxy, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-iodo-4-methoxyphenol with 2,2-dimethoxy-2-phenylethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a simpler aromatic compound.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid, while reduction of the iodo group may produce 2-(2,2-dimethoxy-2-phenylethoxy)-4-methoxybenzene.
Scientific Research Applications
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, such as advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or break existing ones. In biological systems, its derivatives may target specific enzymes or receptors, modulating biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions.
2-Iodo-4-methoxyphenol: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-2-phenylethanol: Used in the synthesis of fragrances and flavors.
Uniqueness
2-(2,2-Dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
CAS No. |
923595-05-5 |
|---|---|
Molecular Formula |
C17H19IO4 |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxy-2-phenylethoxy)-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C17H19IO4/c1-19-14-9-10-15(18)16(11-14)22-12-17(20-2,21-3)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
ABESUYXACWAGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)OCC(C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















